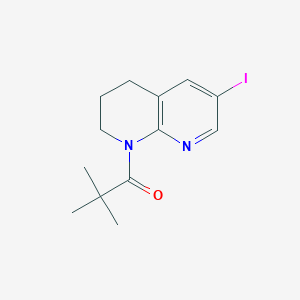![molecular formula C10H11N3S B1320079 2-[2-(4-Pyridinyl)-1,3-thiazol-4-YL]éthanamine CAS No. 938283-17-1](/img/structure/B1320079.png)
2-[2-(4-Pyridinyl)-1,3-thiazol-4-YL]éthanamine
Vue d'ensemble
Description
2-[2-(4-Pyridinyl)-1,3-thiazol-4-YL]ethanamine is a compound that exhibits a range of interesting chemical properties and has potential applications in various fields, including therapeutics and materials science. The compound is characterized by the presence of a thiazole ring connected to a pyridine ring through an ethanamine linker. This structure is versatile and can participate in dynamic tautomerism, which is a form of isomerism where tautomers are readily interconverted, typically by the movement of a hydrogen atom and a double bond .
Synthesis Analysis
The synthesis of related compounds has been explored in various studies. For instance, derivatives of 2,6-di(thiazol-2-yl)pyridine have been synthesized and their properties investigated, demonstrating the potential for creating a wide range of analogs with varying properties . Additionally, compounds with a similar thiazol-4-yl ethanamine structure have been synthesized and tested for their biological activity, such as H1 receptor antagonism . These studies provide a foundation for understanding the synthetic routes that could be applied to 2-[2-(4-Pyridinyl)-1,3-thiazol-4-YL]ethanamine and its derivatives.
Molecular Structure Analysis
The molecular structure of 2-[2-(4-Pyridinyl)-1,3-thiazol-4-YL]ethanamine is complex, with the possibility of multiple isomeric forms within a small energy difference. Quantum chemical analysis has revealed that there are six competitive isomeric structures possible for this class of compounds, some of which exhibit divalent N(I) character . This divalent character is significant as it influences the electron distribution and tautomeric preferences of the compound.
Chemical Reactions Analysis
The chemical reactivity of this compound is influenced by its ability to undergo tautomerism. The competition between the thiazole and pyridine groups to accommodate the tautomeric hydrogen affects the electron-donating properties of the molecule . Upon protonation, the compound shows a clear (L→N←L)⁺ character, indicating two lone pairs of electrons on the central nitrogen atom, which could have implications for its reactivity in various chemical reactions.
Physical and Chemical Properties Analysis
The physical and chemical properties of 2-[2-(4-Pyridinyl)-1,3-thiazol-4-YL]ethanamine and its derivatives can be tuned through structural modifications. For example, the thermal, photophysical, and electrochemical properties of related 2,6-di(thiazol-2-yl)pyridine derivatives have been studied, showing that changes in the substituent structure can affect these properties . Additionally, the antimicrobial activity of compounds with a similar structure has been evaluated, indicating that the incorporation of certain functional groups can enhance biological activity .
Applications De Recherche Scientifique
Intermédiaires pharmaceutiques
Ce composé sert d'intermédiaire dans la synthèse de divers agents pharmaceutiques. Sa structure est propice aux modifications qui peuvent conduire au développement de nouveaux médicaments présentant des avantages thérapeutiques potentiels . La présence à la fois d'un cycle pyridine et d'un fragment thiazole offre de multiples sites pour les réactions chimiques, ce qui en fait un précurseur polyvalent en chimie médicinale.
Applications thérapeutiques
En médecine, les dérivés de ce composé sont étudiés pour leur potentiel thérapeutique. Les dérivés thiazoliques sont connus pour une large gamme d'activités biologiques, y compris les propriétés antimicrobiennes, antirétrovirales, antifongiques, anticancéreuses et anti-inflammatoires . Le cycle pyridine dans ce composé pourrait être modifié pour améliorer ces propriétés ou pour créer de nouveaux profils pharmacologiques.
Science de l'environnement
Les applications environnementales de ce composé sont liées à son utilisation potentielle dans la dégradation des polluants environnementaux. Sa structure chimique pourrait être utilisée dans des procédés catalytiques pour décomposer des substances nocives en formes moins toxiques. La recherche dans ce domaine se concentre sur le développement de méthodes durables et efficaces pour atténuer la contamination environnementale.
Science des matériaux
Dans le domaine de la science des matériaux, les dérivés de ce composé pourraient être utilisés pour synthétiser de nouveaux matériaux présentant des propriétés spécifiques. Par exemple, ils pourraient être incorporés dans des polymères pour améliorer la durabilité ou la conductivité. Les propriétés inhérentes du composé pourraient également être exploitées dans la création de nouveaux revêtements ou adhésifs.
Chimie analytique
Les chimistes analytiques peuvent utiliser ce composé comme réactif ou comme étalon dans diverses analyses chimiques. Ses propriétés spectrales distinctes peuvent aider à l'identification et à la quantification de substances dans des mélanges complexes . De plus, il pourrait être utilisé dans le développement de nouvelles techniques analytiques ou de capteurs.
Biochimie
En biochimie, le composé présente un intérêt en raison de son rôle potentiel dans l'inhibition ou l'activation enzymatique. En interagissant avec des enzymes spécifiques, il pourrait influencer les voies métaboliques ou les processus de transduction du signal . Cela pourrait conduire à de nouvelles connaissances sur les fonctions cellulaires et au développement d'outils biochimiques.
Mécanisme D'action
While the specific mechanism of action for “2-[2-(4-Pyridinyl)-1,3-thiazol-4-YL]ethanamine” is not mentioned in the available resources, thiazole derivatives have been found to exhibit a wide range of medicinal and biological properties, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic activities .
Orientations Futures
The future directions for “2-[2-(4-Pyridinyl)-1,3-thiazol-4-YL]ethanamine” and similar compounds could involve further exploration of their potential medicinal and biological properties. Thiazole derivatives have shown promise in various areas of medicine and could be developed further for therapeutic applications .
Propriétés
IUPAC Name |
2-(2-pyridin-4-yl-1,3-thiazol-4-yl)ethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3S/c11-4-1-9-7-14-10(13-9)8-2-5-12-6-3-8/h2-3,5-7H,1,4,11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HMCNIFZEHKXHEM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC=C1C2=NC(=CS2)CCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60594430 | |
| Record name | 2-[2-(Pyridin-4-yl)-1,3-thiazol-4-yl]ethan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60594430 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
938283-17-1 | |
| Record name | 2-[2-(Pyridin-4-yl)-1,3-thiazol-4-yl]ethan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60594430 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-[2-(4-Pyridinyl)-1,3-thiazol-4-yl]ethanamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




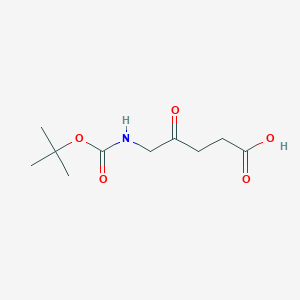
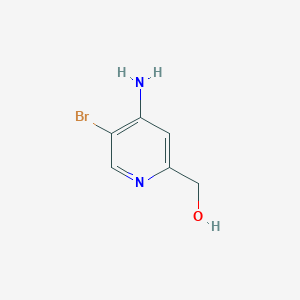
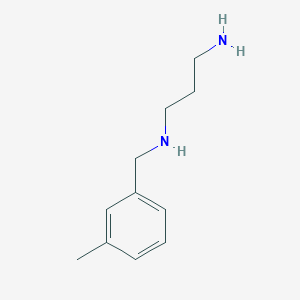
![5,6,7,8-Tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine hydrochloride](/img/structure/B1320004.png)
![Ethyl 3-chloro-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-2-carboxylate](/img/structure/B1320006.png)
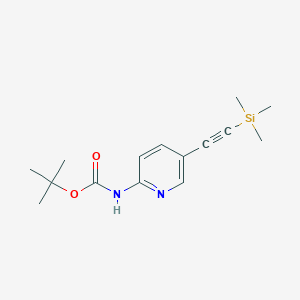


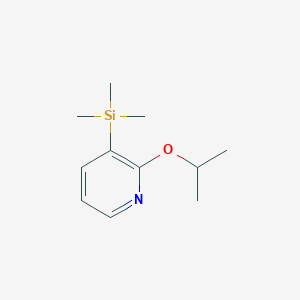
![1-(3,4-Dihydro-2H-[1,8]naphthyridin-1-yl)-2,2-dimethyl-propan-1-one](/img/structure/B1320013.png)
